molecular formula C21H20O5 B241216 2-METHYLPROPYL 2-[(4-OXO-3-PHENYL-4H-CHROMEN-7-YL)OXY]ACETATE

2-METHYLPROPYL 2-[(4-OXO-3-PHENYL-4H-CHROMEN-7-YL)OXY]ACETATE

Cat. No.: B241216
M. Wt: 352.4 g/mol
InChI Key: ZGAWTQNHGOYRST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate is a synthetic organic compound with the molecular formula C21H20O5. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 2-[(4-OXO-3-PHENYL-4H-CHROMEN-7-YL)OXY]ACETATE typically involves the esterification of 4-oxo-3-phenyl-4H-chromen-7-ol with isobutyl chloroacetate. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. Solvent extraction and purification techniques, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the isobutyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or ethers with different functional groups.

Scientific Research Applications

Isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 2-[(4-OXO-3-PHENYL-4H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit or activate signaling pathways, and interact with cellular receptors. These interactions lead to various biological effects, such as anti-inflammatory or antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
  • Methyl 2-hydroxy-4-{3-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propoxy}-3-propylbenzoate

Uniqueness

Isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

2-methylpropyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C21H20O5/c1-14(2)11-26-20(22)13-24-16-8-9-17-19(10-16)25-12-18(21(17)23)15-6-4-3-5-7-15/h3-10,12,14H,11,13H2,1-2H3

InChI Key

ZGAWTQNHGOYRST-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3

Canonical SMILES

CC(C)COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3

Origin of Product

United States

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